1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

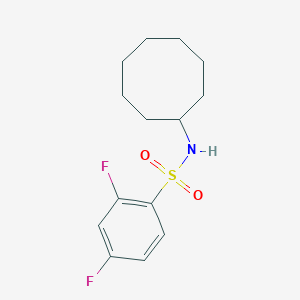

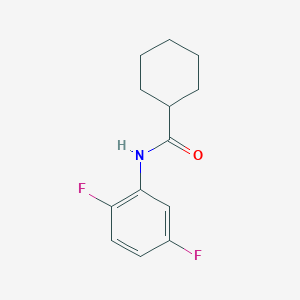

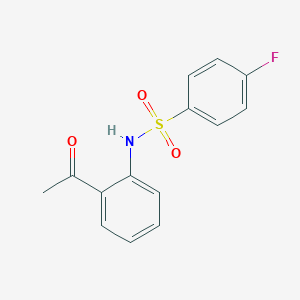

“1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol” is a biochemical compound with the molecular formula C14H22N2O2 . It is used for proteomics research . The compound has a molecular weight of 250.34 .

Synthesis Analysis

The compound has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .

Molecular Structure Analysis

The InChI code for the compound is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a specific representation of the molecule’s structure.

科学的研究の応用

Antimicrobial Activity

Field

Microbiology Application: The compound has been studied for its antimicrobial activity, particularly against strains of Staphylococcus . Method: Fluorescence microscopy was used to measure the compound’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of the compound on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether the compound inhibits DNA gyrase . Results: The compound was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .

Inhibition of ADAMTS

Field

Biochemistry Application: The compound has been disclosed in patents for its potential in inhibiting ADAMTS, a group of enzymes that play a role in tissue degradation . Method: The specific methods of application or experimental procedures are not detailed in the patent . Results: The outcomes of this application are not specified in the patent .

Antifungal Activity

Field

Mycology Application: A new series of compounds, including “1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol”, were synthesized as potential antifungal agents . Method: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Results: The results or outcomes of this application are not specified in the source .

Metabolic Benefits

Field

Biochemistry Application: Non-selective α-adrenoceptor antagonist seems to carry potential benefits in the improvement of the reduction of elevated glucose and triglyceride level . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .

Proteomics Research

Field

Proteomics Application: The compound is used in proteomics research . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .

Antidepressant Molecule Synthesis

Field

Medicinal Chemistry Application: The compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .

Antipsychotic Drug Substance

Field

Pharmacology Application: Derivatives of the compound, specifically 3-(Piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Method: The specific methods of application or experimental procedures are not detailed in the sources . Results: The outcomes of this application are not specified in the sources .

特性

IUPAC Name |

1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUQBZHTHQFDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

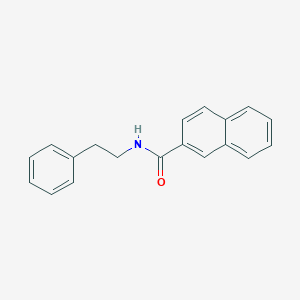

![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)

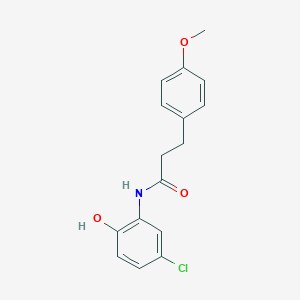

![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)

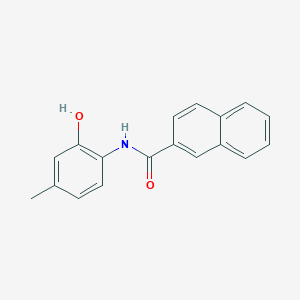

![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)